Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(3-propoxyphenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. The presence of the thiazolyl group allows the compound to interact with sulfur-containing biomolecules, potentially disrupting their normal function. Additionally, the propoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-phenylethyl)-N’-2-thiazolyl-: Lacks the propoxy group, which may result in different chemical properties and biological activities.
Thiourea, N-(2-(4-methoxyphenyl)ethyl)-N’-2-thiazolyl-: Contains a methoxy group instead of a propoxy group, potentially affecting its reactivity and applications.
Thiourea, N-(2-(3-chlorophenyl)ethyl)-N’-2-thiazolyl-: The presence of a chlorine atom may influence the compound’s chemical stability and biological interactions.
The unique combination of the propoxyphenyl and thiazolyl groups in Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
172505-80-5 |
---|---|
Molecular Formula |
C15H19N3OS2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[2-(3-propoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-2-9-19-13-5-3-4-12(11-13)6-7-16-14(20)18-15-17-8-10-21-15/h3-5,8,10-11H,2,6-7,9H2,1H3,(H2,16,17,18,20) |
InChI Key |
SFBMOPFFXDMZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.